molecular formula C11H10N2O B3064994 1-Methyl-5-phenylpyrimidin-2-one CAS No. 27956-19-0

1-Methyl-5-phenylpyrimidin-2-one

Cat. No.: B3064994
CAS No.: 27956-19-0
M. Wt: 186.21 g/mol
InChI Key: CXBYCIKWTYCLAR-UHFFFAOYSA-N
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Description

1-Methyl-5-phenylpyrimidin-2-one (CID 4573294) is a chemical compound with the molecular formula C11H11N2O+ . As a pyrimidine derivative, this scaffold is of significant interest in medicinal chemistry and pharmaceutical research. The pyrimidine core is a privileged structure in drug discovery, featured in molecules that act as kinase inhibitors for therapeutic areas such as oncology . Furthermore, closely related phenylpyrimidine compounds are recognized in forensic science as route-specific markers for the Leuckart synthesis of amphetamine-type stimulants, highlighting their importance in analytical and forensic chemistry . The specific substitution pattern on the pyrimidine ring can greatly influence the compound's physicochemical properties and its interaction with biological targets. This product is intended for research purposes only, providing a valuable building block for chemical synthesis or a standard for analytical method development. Researchers can utilize this compound to explore new therapeutic agents or to create detection methodologies for forensic analysis. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-phenylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-8-10(7-12-11(13)14)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBYCIKWTYCLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372796
Record name 1-Methyl-5-phenyl-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27956-19-0
Record name 1-Methyl-5-phenyl-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 Methyl 5 Phenylpyrimidin 2 One

Direct Synthesis Strategies for 1-Methyl-5-phenylpyrimidin-2-one

The construction of the this compound scaffold relies on fundamental principles of heterocyclic chemistry, combining general strategies for pyrimidinone core assembly with specific methods to ensure correct substitution patterns.

Established Synthetic Pathways for Pyrimidinone Cores

The synthesis of the pyrimidinone nucleus is a well-established field, with several robust methods available to chemists. These strategies typically involve the condensation of a three-carbon unit with a urea (B33335) or amidine derivative.

One of the most classic and widely used methods is the Biginelli reaction , a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones. mdpi.com While this provides a dihydropyrimidine (B8664642) core, subsequent oxidation can yield the aromatic pyrimidinone ring.

Modern synthetic chemistry has expanded the arsenal (B13267) of methods for pyrimidine (B1678525) synthesis. These include:

Cyclocondensation Reactions: The most direct approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with urea or its derivatives. The choice of these precursors is critical for defining the final substitution pattern on the pyrimidinone ring.

Multicomponent Reactions (MCRs): Beyond the Biginelli reaction, other MCRs offer efficient pathways to highly substituted pyrimidines by combining three or more reactants in a single step, often with high atom economy. mdpi.com

Cycloaddition Reactions: Strategies like [3+3] and inverse electron-demand Diels-Alder [4+2] cycloadditions provide access to the pyrimidine framework. mdpi.com For instance, copper-catalyzed cycloaddition of alkynes with amidines is a powerful tool for constructing the pyrimidine ring. mdpi.com

Intramolecular Cyclizations: Syntheses can proceed via the cyclization of appropriately functionalized acyclic precursors, such as β-formyl enamides reacting with urea. organic-chemistry.org

The table below summarizes some of the key strategies for forming the pyrimidinone core.

Synthetic Strategy Reactants Key Features Reference
Biginelli ReactionAldehyde, β-Ketoester, UreaMulticomponent, forms dihydropyrimidinones mdpi.com
General Cyclocondensation1,3-Dicarbonyl, Urea/AmidineFoundational, versatile for substitution researchgate.net
Cu-Catalyzed CycloadditionAlkyne, AmidinePowerful for C-C and C-N bond formation mdpi.com
[3+3] CycloadditionFluorinated acetoacetates, AmidinesMicrowave-assisted, efficient for fluoroalkyl pyrimidines mdpi.com
Three-Component AnnulationAmidine, Ketone, DMAEEco-friendly, uses DMAE as a one-carbon source organic-chemistry.org

Specific Approaches to N-Methylated Pyrimidinones (B12756618)

Introducing a methyl group at the N-1 position of the pyrimidinone ring can be achieved either by using a pre-methylated reactant during the cyclization step or by post-synthetic modification of the pyrimidinone core.

The most straightforward method is to use N-methylurea in the cyclocondensation reaction with the appropriate three-carbon synthon. This directly incorporates the N-methyl group into the heterocyclic ring during its formation.

Alternatively, N-methylation can be performed on a pre-formed pyrimidin-2-one ring. This typically involves the deprotonation of the N-1 amide proton with a suitable base, followed by quenching the resulting anion with a methylating agent. Common methylating agents include methyl iodide or dimethyl sulfate. For example, the synthesis of 1-Methyl-5-fluoropyrimid-2-one is achieved by reacting the potassium salt of 5-fluoropyrimid-2-one with a methylating agent. prepchem.com The methylation of related systems like 4-methoxy-2-pyrimidinone nucleosides and 4(3H)-pyrimidinone itself has been well-documented, often employing reagents like diazomethane. nih.govacs.orgacs.org

N-Methylation Approach Description Typical Reagents Reference
Pre-functionalizationUse of N-methylurea in the initial cyclization.N-methylurea, 1,3-dicarbonyl compound testbook.com
Post-synthetic MethylationAlkylation of a pre-formed pyrimidin-2-one.Base (e.g., NaH, K2CO3), Methyl Iodide (CH3I) prepchem.com
Diazomethane MethylationMethylation using diazomethane, often for nucleoside analogs.Diazomethane (CH2N2) nih.govacs.org

Regioselective Synthesis of 5-Phenyl Substituted Pyrimidinones

To synthesize this compound specifically, regioselectivity is paramount. The phenyl group at the C-5 position must be introduced with precision. This is accomplished by selecting a three-carbon building block that already contains the phenyl substituent at the central carbon.

A key precursor for this purpose is a 2-phenyl-1,3-dicarbonyl compound or a synthetic equivalent. For example, the cyclocondensation of 2-phenylmalondialdehyde with N-methylurea would directly yield the target molecule.

An alternative and highly regioselective method involves starting from chalcones (1,3-diphenyl-2-propen-1-one). rsc.org In this strategy, the chalcone (B49325) undergoes a reaction with a hypervalent iodine reagent, leading to a 1,2-aryl migration and the formation of an α-aryl-β,β-ditosyloxy ketone. This intermediate serves as a 1,3-dielectrophile, which can then be cyclized with a nucleophile like guanidine (B92328) (or, in principle, N-methylurea) to regioselectively produce the 5-phenyl-substituted pyrimidine core. rsc.org This method is advantageous due to its operational simplicity and high regioselectivity. rsc.org

Derivatization and Functionalization of this compound

Once synthesized, the this compound scaffold can undergo further chemical transformations to generate a library of related compounds. Functionalization can occur at the pyrimidinone core or on the peripheral phenyl substituent.

Nucleophilic Addition Reactions at C-4 Position

The C-4 position of the this compound ring is electrophilic and susceptible to nucleophilic attack. This reactivity is due to the polarization of the C4=C5 double bond, which is conjugated with the C2-carbonyl group, creating a vinylogous amide system.

A common transformation involves converting the C4-hydroxyl group of a tautomeric 4-hydroxypyrimidine (B43898) form into a better leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃). mdpi.com This 4-chloropyrimidine (B154816) intermediate is highly reactive and readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles.

Examples of nucleophiles that can be introduced at the C-4 position include:

Amines (primary and secondary)

Alkoxides

Thiolates

This reactivity allows for the synthesis of diverse 4-substituted pyrimidinone derivatives. The general mechanism of nucleophilic addition involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org In the case of the C4 position of a pyrimidinone, the attack leads to an intermediate that can re-aromatize by eliminating a leaving group.

Modifications of the Phenyl Substituent

The phenyl ring at the C-5 position provides another site for chemical modification, primarily through electrophilic aromatic substitution. The pyrimidinone ring acts as a substituent on the phenyl group, influencing the rate and regioselectivity of the substitution. As a heterocyclic system, it is generally expected to be an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta positions of the phenyl ring. However, substitution at the ortho and para positions may also be possible under certain conditions.

Standard electrophilic aromatic substitution reactions that could be applied include:

Nitration: (using HNO₃/H₂SO₄) to introduce a nitro group.

Halogenation: (using Br₂/FeBr₃ or Cl₂/FeCl₃) to introduce a halogen atom.

Friedel-Crafts Acylation/Alkylation: (using an acyl chloride/AlCl₃ or alkyl halide/AlCl₃) to introduce acyl or alkyl groups.

Furthermore, if the phenyl ring is pre-functionalized (e.g., as a bromo- or iodo-phenyl derivative during the initial synthesis), it can be further modified using modern cross-coupling reactions.

Coupling Reaction Reactants Product
Suzuki Coupling Aryl/vinyl boronic acid or ester, Pd catalystBiaryl or vinyl-substituted phenyl group
Heck Coupling Alkene, Pd catalystAlkenyl-substituted phenyl group
Sonogashira Coupling Terminal alkyne, Pd/Cu catalystsAlkynyl-substituted phenyl group
Buchwald-Hartwig Amination Amine, Pd catalystAmino-substituted phenyl group

These reactions provide powerful tools for creating structural diversity by modifying the phenyl substituent, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

Reactions at the Pyrimidinone Nitrogen Atoms

While the nitrogen at position 1 is methylated in the title compound, the pyrimidinone ring still possesses another nitrogen atom (at position 3) that can potentially undergo chemical transformations. However, the primary focus in the synthesis of N1-substituted pyrimidinones is often the initial alkylation or arylation. Standard N-alkylation conditions, such as using an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF, are commonly employed for heterocyclic compounds. researchgate.net For more complex substitutions, modern catalytic methods are often preferred.

Advanced Synthetic Techniques in Pyrimidinone Chemistry

Recent advancements in synthetic organic chemistry have provided more efficient and versatile methods for constructing pyrimidinone cores. These techniques often offer improvements in yield, reaction time, and substrate scope.

Catalytic Approaches (e.g., Copper catalysis, Rh/PTA catalysis)

Copper Catalysis: Copper-catalyzed reactions have become a powerful tool for the synthesis of N-substituted heterocycles. These methods are particularly useful for forming C-N bonds. For example, copper-catalyzed three-component reactions involving amidines, primary alcohols, and secondary alcohols have been developed for the efficient, one-pot synthesis of multisubstituted pyrimidines. rsc.org This approach demonstrates high atom efficiency and broad functional group tolerance. rsc.org Another strategy involves the copper-catalyzed C-N bond exchange, which allows for the transfer of N-heterocyclic substituents onto pyridine (B92270) and pyrimidine cores, providing a direct and operationally simple method for modifying complex molecules. researchgate.net Furthermore, copper(II) triflate has been shown to be an effective catalyst for synthesizing 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com

Catalyst SystemReactantsProduct TypeKey Features
Copper(I)Amidines, AlcoholsMultisubstituted PyrimidinesHigh atom efficiency, one-pot. rsc.org
Copper(II) TriflatePropargyl Alcohols, AmidinesDisubstituted/Trisubstituted Pyrimidines[3+3] addition and ring closure. mdpi.com
Copper-basedN-Heterocycles, Halogenated PyrimidinesN-Heteroarylated PyrimidinesC-N bond exchange. researchgate.net

Rhodium Catalysis: Rhodium catalysts are also prominent in the synthesis of pyrimidine derivatives. An enantioselective rhodium-catalyzed [4+2] cycloaddition of α,β-unsaturated imines and isocyanates yields pyrimidinones with high enantioselectivity. mdpi.com Another advanced method involves a Rhodium(III)-catalyzed three-component coupling of aldehydes, 2-aminopyridines, and diazo esters, which proceeds through an in situ imine formation followed by C-H activation to produce pyrido[1,2-a]pyrimidin-4-ones. nih.gov

Catalyst SystemReactantsProduct TypeKey Features
Phosphoramidite-Rh complexα,β-unsaturated imines, IsocyanatesChiral PyrimidinonesEnantioselective [4+2] cycloaddition. mdpi.com
Rhodium(III)Aldehydes, 2-Aminopyridines, Diazo EstersPyrido[1,2-a]pyrimidin-4-onesThree-component coupling via C-H activation. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and often improving yields. This technology has been successfully applied to the synthesis of various pyrimidine derivatives. For instance, a microwave-assisted approach has been developed for preparing 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their subsequent functionalized products in high yields. nih.gov Similarly, the synthesis of 2,5-disubstituted pyrimidine derivatives has been achieved under microwave irradiation using Buchwald-Hartwig amination, offering a concise route to novel scaffolds. researchgate.net One-pot, three-component reactions under microwave irradiation are particularly efficient. The synthesis of thiazolo[3,2-a]pyrimidine derivatives from 2-aminothiazole, aromatic aldehydes, and ethyl acetoacetate (B1235776) is a notable example, providing high yields without the need for a catalyst. clockss.org Another practical three-component method under controlled microwave irradiation uses methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines to produce pyrazolo[3,4-d]pyrimidin-4-ones with short reaction times and easy product isolation. nih.gov

Reaction TypeReactantsProductKey Advantages
Three-component2-Aminothiazole, Aldehydes, Ethyl AcetoacetateThiazolo[3,2-a]pyrimidine derivativesCatalyst-free, high yield. clockss.org
Three-component5-Aminopyrazole-4-carboxylates, Trimethyl Orthoformate, Primary AminesPyrazolo[3,4-d]pyrimidin-4-onesShort reaction time, chromatography-free isolation. nih.gov
AminationHalogenated Pyrimidines, Amines2,5-Disubstituted PyrimidinesBuchwald-Hartwig amination, good yields. researchgate.net
Cyclization2-Arylimidazo[1,2-a]pyrimidin-5(8H)-onesFunctionalized Imidazo[1,2-a]pyrimidinesHigh efficiency, good yields. nih.gov

Multi-component Reactions for Pyrimidinone Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. nih.gov The Biginelli reaction is a classic example of an MCR used for pyrimidinone synthesis, though many modern variations and novel MCRs have been developed. For instance, copper-catalyzed MCRs can produce pyrimidines from amides, N,N'-dimethylformamide dimethylacetal, and enamines in a one-pot synthesis. researchgate.net MCRs are not only limited to small-scale synthesis but are also applicable to the creation of active pharmaceutical ingredients, such as the synthesis of an anti-HIV clinical candidate, which utilized an MCR as a key step. nih.gov The development of MCRs for synthesizing polyheterocycles is an area of active research, combining the efficiency of MCRs with subsequent cyclization reactions to build intricate molecular architectures. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 5 Phenylpyrimidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Methyl-5-phenylpyrimidin-2-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The structure contains a methyl group, a phenyl group, and two protons on the pyrimidinone ring.

The N-methyl group (H-7) is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift would typically be in the range of 3.5-4.0 ppm due to the deshielding effect of the adjacent nitrogen atom within the heterocyclic ring.

The protons of the phenyl group (H-9, H-10, H-11) will appear in the aromatic region, typically between 7.2 and 7.8 ppm. The specific pattern will depend on the electronic effects of the pyrimidinone ring, but a complex multiplet is expected. The ortho-protons (H-9) are likely to be the most downfield, followed by the meta- (H-10) and para-protons (H-11).

The two protons on the pyrimidinone ring (H-4 and H-6) are in unique chemical environments and are expected to appear as distinct signals. Due to the influence of the adjacent nitrogen atoms and the carbonyl group, these protons would be significantly deshielded, appearing as singlets (or narrow doublets if long-range coupling is resolved) in the vinyl/aromatic region, likely downfield of the phenyl group signals.

Table 1: Predicted ¹H NMR Data for this compound

Atom LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-7 (N-CH₃)3.5 - 4.0Singlet3H
H-4, H-67.5 - 8.5Singlet / Doublet2H
H-9, H-10, H-11 (Phenyl)7.2 - 7.8Multiplet5H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Frameworks

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are predicted, as two pairs of carbons in the phenyl ring are chemically equivalent due to symmetry.

The carbonyl carbon (C-2) of the pyrimidinone ring is expected to be the most deshielded signal, appearing significantly downfield around 160-170 ppm. The N-methyl carbon (C-7) will appear in the aliphatic region, typically around 35-45 ppm. The carbons of the phenyl ring (C-8, C-9, C-10, C-11) will resonate in the aromatic region (120-140 ppm). The pyrimidinone ring carbons (C-4, C-5, C-6) will also appear in the downfield region, with their exact shifts influenced by the nitrogen atoms and the phenyl substituent.

Table 2: Predicted ¹³C NMR Data for this compound

Atom LabelPredicted Chemical Shift (δ, ppm)
C-2 (C=O)160 - 170
C-4, C-6140 - 155
C-8 (Quaternary)130 - 140
C-9, C-10, C-11 (Phenyl)120 - 130
C-5 (Quaternary)115 - 125
C-7 (N-CH₃)35 - 45

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would primarily show correlations between the adjacent protons on the phenyl ring, helping to assign their specific positions (ortho, meta, para). No cross-peaks are expected for the N-methyl protons or the pyrimidinone ring protons (H-4, H-6) if they are true singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edugithub.io It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For example, the singlet at ~3.5-4.0 ppm would correlate with the carbon at ~35-45 ppm, confirming the N-methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (two- or three-bond) ¹H-¹³C correlations and is crucial for connecting the different fragments of the molecule. sdsu.eduyoutube.com Key HMBC correlations would include:

Correlations from the N-methyl protons (H-7) to the adjacent ring carbons (C-2 and C-6).

Correlations from the pyrimidinone proton H-4 to carbons C-2, C-5, and C-6.

Correlations from the phenyl protons (H-9) to the pyrimidinone carbon C-5, confirming the connection point between the two rings.

Infrared (IR) Spectroscopic Investigations of Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying the functional groups present in a molecule.

Analysis of Characteristic Vibrational Frequencies

The IR spectrum of this compound would be dominated by several key absorption bands that are characteristic of its structure.

Carbonyl (C=O) Stretch: The most prominent peak is expected to be a strong absorption from the C=O stretching vibration of the cyclic amide (lactam) group in the pyrimidinone ring. This band typically appears in the region of 1650-1700 cm⁻¹.

Aromatic and Vinyl C=C Stretching: The stretching vibrations of the C=C bonds within the phenyl and pyrimidinone rings would result in several medium to weak bands in the 1450-1600 cm⁻¹ region.

Aromatic and Vinyl C-H Stretching: The stretching of the C-H bonds on the aromatic and pyrimidinone rings will produce sharp, medium-intensity peaks above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the N-methyl group will be observed as bands just below 3000 cm⁻¹.

C-N Stretching: The C-N stretching vibrations within the pyrimidinone ring are expected in the 1200-1350 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic/Vinyl3000 - 3100Medium
C-H StretchAliphatic (CH₃)2850 - 2960Medium
C=O StretchCyclic Amide (Lactam)1650 - 1700Strong
C=C StretchAromatic/Vinyl1450 - 1600Medium-Weak
C-N StretchAmine/Amide1200 - 1350Medium

Mass Spectrometric Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pathways of a compound.

The molecular formula for this compound is C₁₁H₁₀N₂O, giving it an exact mass of approximately 186.08 g/mol . A high-resolution mass spectrum would show the molecular ion peak (M⁺) at this value, confirming the elemental composition.

Electron impact (EI) ionization would likely cause the molecular ion to fragment in predictable ways. The fragmentation pattern provides structural clues. tutorchase.comgatech.edu Common fragmentation pathways for this molecule could include:

Loss of CO: A common fragmentation for cyclic carbonyl compounds, leading to a fragment ion peak at [M-28]⁺.

Loss of a methyl radical: Cleavage of the N-methyl group, resulting in a peak at [M-15]⁺.

Fragmentation of the phenyl ring: Loss of C₆H₅, leading to a peak at [M-77]⁺.

The most stable fragment often forms the base peak in the spectrum. tutorchase.com

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIdentity
~186Molecular Ion (M⁺)
~171[M-15]⁺ (Loss of •CH₃)
~158[M-28]⁺ (Loss of CO)
~109[M-77]⁺ (Loss of •C₆H₅)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For this compound, the molecular formula is C₁₁H₁₀N₂O.

The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), provides a benchmark for experimental verification. The calculated monoisotopic mass for the neutral molecule is 186.0793 g/mol . nih.gov In typical HRMS analysis using soft ionization techniques like Electrospray Ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺. The expected m/z value for this ion would be 187.0866. nih.gov

Experimental HRMS analysis would involve measuring the m/z of the ion and comparing it to the calculated value. A minimal difference, usually expressed in parts per million (ppm), would confirm the elemental formula C₁₁H₁₀N₂O, thereby validating the compound's identity with a high degree of confidence.

Table 1: Calculated Mass Data for this compound
Chemical FormulaSpeciesCalculated Monoisotopic Mass (Da)
C₁₁H₁₀N₂O[M]186.07931
[M+H]⁺187.08659

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Assignment

A comprehensive search of scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction studies for this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. In its absence, the following structural details, which would typically be derived from such an analysis, remain experimentally unconfirmed.

Crystallographic Parameters and Space Group Determination

Specific crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group for this compound, are not available in the reviewed literature. This information is fundamental to describing the crystal lattice and the symmetry of the molecular arrangement.

Molecular Conformation and Torsion Angles

Without single-crystal X-ray diffraction data, a definitive, experimentally determined description of the molecular conformation of this compound in the solid state cannot be provided. Key parameters such as the planarity of the pyrimidinone ring and, crucially, the torsion angle between the planes of the pyrimidinone and phenyl rings, have not been reported.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Packing

A detailed analysis of the intermolecular forces governing the crystal packing of this compound is not possible without crystallographic data. While the molecule lacks strong hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds could be present. Furthermore, potential π-π stacking interactions between the phenyl and pyrimidinone rings of adjacent molecules, which are common in such aromatic systems, cannot be confirmed or characterized.

Theoretical and Computational Investigations of 1 Methyl 5 Phenylpyrimidin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of pyrimidinone derivatives. researchgate.net By calculating the electron density, DFT methods can predict a wide range of properties, offering a balance between accuracy and computational cost.

Optimized Molecular Geometries and Electronic Structure

Theoretical calculations, particularly using DFT, are employed to determine the most stable three-dimensional arrangement of atoms in 1-Methyl-5-phenylpyrimidin-2-one. These calculations typically involve geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates. For similar pyrimidinone structures, DFT calculations have been successfully used to predict bond lengths, bond angles, and dihedral angles. scielo.org.mxmdpi.com

To illustrate the typical output of such calculations, a hypothetical data table for the optimized geometry of this compound is presented below. These values are representative of what would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G*).

ParameterValue
Bond Lengths (Å)
N1-C21.38
C2=O1.25
C2-N31.39
N3-C41.33
C4=C51.36
C5-C61.48
C6-N11.35
C5-C(phenyl)1.49
N1-C(methyl)1.47
Bond Angles (°) **
C6-N1-C2122.0
N1-C2-N3115.0
C2-N3-C4125.0
N3-C4-C5118.0
C4-C5-C6119.0
C5-C6-N1121.0
Dihedral Angles (°) **
C6-N1-C2-N30.5
C4-C5-C(phenyl)-C(phenyl)35.0

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org For pyrimidinone derivatives, FMO analysis helps in predicting their reactivity in various chemical reactions.

Furthermore, the energies of the HOMO and LUMO can be used to estimate the ionization potential (IP) and electron affinity (EA) of the molecule, respectively. IP represents the energy required to remove an electron, while EA is the energy released when an electron is added.

A hypothetical FMO analysis for this compound is summarized in the table below.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7
Ionization Potential (IP)6.5
Electron Affinity (EA)1.8

Note: The data in this table is illustrative and based on typical values for similar aromatic heterocyclic compounds.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution in a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. youtube.com

For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen atom, making it a potential site for electrophilic attack. The hydrogen atoms of the methyl group and the phenyl ring would exhibit positive potential. Understanding the charge distribution is crucial for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, which are vital in biological systems and crystal engineering.

Simulated Spectroscopic Data (IR, NMR) Compared with Experimental Data

Computational methods can simulate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These simulations are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound. researchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. By comparing the simulated spectrum with the experimental one, researchers can assign specific vibrational modes to the observed peaks.

Similarly, the chemical shifts in NMR spectroscopy can be calculated using computational methods. These calculations help in assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule, providing a detailed picture of the molecular structure. While no specific studies comparing experimental and simulated spectra for this compound are available, this approach is standard for the characterization of new compounds. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscape

While DFT calculations provide information about a molecule's static properties, molecular dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape. For a flexible molecule like this compound, which has a rotatable phenyl group, MD simulations can explore the different conformations the molecule can adopt and their relative stabilities. This information is particularly important for understanding how the molecule might interact with a biological target, as its conformation can significantly influence its binding affinity.

Molecular Modeling and Docking Studies of Pyrimidinone Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein. researchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Numerous studies have reported the molecular docking of pyrimidinone derivatives into the active sites of various enzymes and receptors. nih.govnih.govresearchgate.net These studies have shown that the pyrimidinone scaffold can form key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the target protein. For instance, the carbonyl group of the pyrimidinone ring often acts as a hydrogen bond acceptor.

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for such investigations, often employing functionals like B3LYP, to provide a balance of accuracy and computational efficiency for organic molecules, including pyrimidine (B1678525) derivatives. tandfonline.comscience.org.geacs.org These calculations are fundamental to understanding a molecule's kinetic stability and reactivity. researchgate.net A large HOMO-LUMO energy gap generally signifies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.netresearchgate.net

The key quantum chemical parameters are defined and calculated as follows:

Electronegativity (χ) : This property measures an atom's or molecule's tendency to attract electrons. In the context of DFT, it is calculated as the negative of the chemical potential (μ). researchgate.netscielo.br

Chemical Hardness (η) : Defined as the resistance to a change in electron distribution or charge transfer, chemical hardness is a measure of the molecule's stability. ias.ac.inmdpi.com Hard molecules have a large HOMO-LUMO gap. researchgate.netias.ac.in

Chemical Softness (S) : The reciprocal of chemical hardness, softness indicates how easily a molecule will undergo a change in its electron cloud. researchgate.netscielo.br Soft molecules are generally more reactive. ias.ac.in

These parameters are quantitatively derived from the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO, respectively, according to Koopman's theorem. stackexchange.comacs.orgphyschemres.org

The relationships are summarized in the table below:

ParameterFormula from I and AFormula from HOMO-LUMO EnergiesDescription
Ionization Potential (I) -I ≈ -EHOMOThe minimum energy required to remove an electron from a molecule.
Electron Affinity (A) -A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2χ ≈ -(EHOMO + ELUMO) / 2The ability of a molecule to attract electrons. youtube.com
Chemical Hardness (η) η = (I - A) / 2η ≈ (ELUMO - EHOMO) / 2Resistance to deformation or change in electron configuration. researchgate.net
Chemical Softness (S) S = 1 / (2η)S ≈ 1 / (ELUMO - EHOMO)The reciprocal of hardness, indicating higher reactivity.

For a molecule like this compound, a DFT calculation would first optimize the molecular geometry to find its most stable conformation. Following this, the energies of the HOMO and LUMO would be determined. These energy values would then be used in the equations above to calculate the chemical hardness, softness, and electronegativity, providing a theoretical assessment of its chemical behavior and stability. Such computational insights are invaluable for predicting how the molecule might interact with biological targets or other chemical species.

Structure Activity Relationship Sar Studies of 1 Methyl 5 Phenylpyrimidin 2 One Analogues

Design Principles for Pyrimidinone-Based Chemical Libraries

The pyrimidine (B1678525) ring is a well-established and privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of natural compounds and synthetic drugs. nih.govmdpi.com Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antineoplastic, and anti-inflammatory effects. orientjchem.orgwjarr.comresearchgate.net The design of chemical libraries based on the pyrimidinone core leverages this "privileged" status, utilizing it as a foundational structure for generating large collections of diverse molecules. nih.gov

A primary strategy in designing these libraries is the use of combinatorial "split-and-pool" synthetic methods, which allow for the cost-effective and time-efficient generation of millions of compounds. nih.gov This approach often involves the condensation of a three-carbon compound with a substance containing an amidine structure, such as urea (B33335) or thiourea (B124793), to form the pyrimidine ring. wjarr.com

Key considerations in the design of pyrimidine-focused libraries include:

Structural Diversity: Introducing a variety of reactive groups at different positions on the pyrimidine scaffold to ensure a wide range of chemical properties and potential biological interactions. nih.gov

Drug-like Properties: Selecting building blocks that are likely to result in final compounds with favorable pharmacokinetic profiles. nih.gov

Synthetic Accessibility: Employing robust and high-yield chemical reactions that are compatible with DNA-encoded library (DEL) technology, a common platform for screening large chemical libraries. nih.gov

One common synthetic approach involves the in-situ cyclization between a DNA-tagged α,β-unsaturated ketone and guanidine (B92328) to produce the pyrimidine core. nih.gov Another strategy utilizes pre-functionalized pyrimidine scaffolds with various reactive groups, such as a methylsulfonyl group, which can then be paired with different building blocks to create a diverse library. nih.gov

Influence of N-Methylation and Phenyl Substitution on Molecular Interactions

The specific substituents on the pyrimidinone core, namely the N-methyl group at position 1 and the phenyl group at position 5, are critical determinants of the molecule's interaction with biological targets.

The N-methylation at the N1 position significantly alters the molecule's electronic properties and its potential for hydrogen bonding. In a series of N-substituted 6-phenylpyrimidinones, modifications at positions 1-4 of the pyrimidine ring were found to have a profound impact on biological activity. nih.gov While certain modifications led to a loss of antiviral activity, they concurrently introduced other pharmacological properties, such as hypotensive and anti-inflammatory effects. nih.gov This highlights the sensitivity of the molecule's function to substitution at the nitrogen position.

The phenyl substitution at the C5 position introduces a bulky, aromatic moiety that can engage in various non-covalent interactions, including hydrophobic and pi-stacking interactions with protein targets. researchgate.net In studies of related heterocyclic compounds, such as 1,5-diarylpyrazoles, the nature and substitution pattern of the aryl groups are crucial for receptor affinity. nih.gov For instance, in a series of substituted diphenylguanidines, a 2,5-disubstituted phenyl group was identified as the preferred pattern for high-affinity binding at NMDA receptor sites. nih.gov This suggests that the positioning and electronic nature of substituents on the phenyl ring of 1-methyl-5-phenylpyrimidin-2-one would similarly dictate its binding specificity and potency.

Impact of Substituent Modifications on Chemical Reactivity and Binding Potential

The chemical reactivity and binding potential of the pyrimidinone scaffold are highly sensitive to substituent modifications. nih.gov The position and nature of these substituents can greatly influence the molecule's biological activity. nih.gov

Studies on modified uracil (B121893) bases have shown that the chemical reactivity of the substituent at the C5-position is crucial for antiproliferative activity. For example, the introduction of a chloroacetylamino group at C5 resulted in a compound with a probable mode of action involving the formation of a covalent bond with its biological target. nih.gov This underscores the importance of incorporating chemically reactive groups to enhance potency.

In a series of 5-hydroxymethylpyrimidines, derivatives with bulky constituents at the 4-position exhibited better, albeit moderate, anticancer properties. mdpi.com Furthermore, the type of group at this position influenced toxicity, with aliphatic amino groups being generally less toxic to normal cells than a benzylsulfanyl group. mdpi.com

The table below summarizes the observed effects of various substituent modifications on the biological activity of pyrimidine derivatives, based on findings from related studies.

Modification Site Substituent Type Observed Impact Reference
Pyrimidine C5-PositionChloroacetylaminoIncreased antiproliferative activity, likely via covalent bond formation. nih.gov
Pyrimidine C4-PositionBulky constituents (e.g., benzylsulfanyl)Enhanced anticancer properties. mdpi.com
Pyrimidine C4-PositionAliphatic amino groupsGenerally lower toxicity to normal cells. mdpi.com
Phenyl Ring2,5-disubstitution (e.g., Bromo, Methylthio)High-affinity binding to NMDA receptor sites in related diphenylguanidines. nih.gov

These findings collectively indicate that strategic modification of the substituents on both the pyrimidinone and phenyl rings is a viable approach to modulate the reactivity and binding affinity of this compound analogues.

Bioisosteric Replacements in Pyrimidinone Scaffolds

Bioisosteric replacement is a fundamental strategy in drug design where a functional group or a part of a molecule is replaced by another with similar physical or chemical properties, aiming to enhance potency, improve pharmacokinetic properties, or reduce toxicity. nih.govnih.govresearchgate.net This concept is often extended to "scaffold hopping," where the entire core of a molecule is replaced with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. nih.govacs.org

In the context of pyrimidinone-based compounds, bioisosteric replacement can be applied to various parts of the molecule. For example, the pyrazolo[3,4-d]pyrimidine scaffold is a known bioisostere of the adenine (B156593) ring of ATP and has been successfully used to develop kinase inhibitors. researchgate.net This suggests that the pyrimidinone core of this compound could potentially be replaced by a pyrazolopyrimidine or other related heterocyclic systems to explore new chemical space and biological activities.

A review of mesoionic pyrido[1,2-a]pyrimidinone insecticides illustrates the power of this strategy. nih.govacs.org Researchers systematically replaced the pyridine (B92270) part of the bicyclic system with other five-membered heterocyclic rings like thiazole, oxazole, or a methyl-nitrogen moiety. These minimal changes led to dramatic differences in biological activity, with the thiazolo[3,2-a]pyrimidinone scaffold showing a significant loss of potency compared to the original, and the oxazolo[3,2-a]pyrimidinone analogue being completely inactive. acs.org

The table below provides examples of bioisosteric replacements in pyrimidinone-related scaffolds and their resulting impact.

Original Scaffold/Group Bioisosteric Replacement Resulting Impact on Activity Reference
Pyrido[1,2-a]pyrimidinoneThiazolo[3,2-a]pyrimidinoneLoss of at least one order of magnitude in biological potency. acs.org
Thiazolo[3,2-a]pyrimidinoneOxazolo[3,2-a]pyrimidinoneNo observed insecticidal activity. acs.org
Quinazoline moietyPyrazolo[3,4-d]pyrimidineActed as effective EGFR inhibitors. researchgate.net

These examples demonstrate that even subtle bioisosteric changes to the pyrimidinone scaffold can have profound effects on the molecule's biological profile, making it a critical tool in the optimization of lead compounds.

Stereochemical Aspects in Pyrimidinone Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a decisive role in the biological activity of pyrimidinone derivatives. nih.gov When a molecule contains a chiral center, its different enantiomers (non-superimposable mirror images) can exhibit vastly different potencies and efficacies due to the stereospecific nature of interactions with biological targets like enzymes and receptors.

In the development of dipeptidyl peptidase IV (DPP-4) inhibitors, two classes of heterocyclic compounds, pyrimidinones (B12756618) and pyrimidinediones, were investigated. nih.gov The synthesis of these inhibitors often resulted in mixtures of regioisomers and stereoisomers, requiring careful separation and characterization to identify the most active compound. researchgate.net

Similarly, SAR studies of 1,5-diarylpyrazole-based CCK1 receptor antagonists, which share structural similarities with 5-phenylpyrimidinones, revealed a significant difference in binding affinity between the two enantiomers. nih.gov The flexible nature of the linker connecting parts of the molecule prompted the design of conformationally constrained analogues, which led to increased potency. nih.gov This highlights the importance of controlling the stereochemistry and conformational flexibility to optimize molecular interactions.

In the design of pyrimidine-based DNA-encoded libraries, the spatial arrangement of reactive groups is a key consideration for ensuring specific interactions with target proteins. nih.gov The regioselectivity of reactions used to build the library is crucial for controlling the final three-dimensional structure of the library members. nih.gov

The following table summarizes key findings related to the importance of stereochemistry in pyrimidinone-like compounds.

Compound Class Stereochemical Consideration Impact on Activity Reference
Pyrimidinone/Pyrimidinedione DPP-4 InhibitorsStereoisomerismDifferent isomers exhibited varied potencies, necessitating separation. nih.gov
1,5-Diarylpyrazole CCK1 AntagonistsEnantiomersSignificant difference in binding affinity observed between enantiomers. nih.gov
1,5-Diarylpyrazole CCK1 AntagonistsConformational ConstraintDesign of rigid analogues led to increased potency. nih.gov

These findings emphasize that a thorough understanding and control of the stereochemical features are essential for the rational design of potent and selective this compound analogues.

Mechanistic Insights into Reactions Involving 1 Methyl 5 Phenylpyrimidin 2 One

Experimental Approaches for Reaction Mechanism Elucidation

A variety of experimental techniques are employed to unravel the step-by-step processes of chemical reactions. For pyrimidine (B1678525) synthesis, these methods provide tangible evidence to support or refute proposed mechanisms.

Key experimental methods include:

Kinetic Isotope Effect (KIE) Studies: By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) and measuring the change in reaction rate, chemists can infer which bonds are broken or formed in the rate-determining step of the reaction. This has been used to distinguish between different proposed pathways in the formation of pyrimidine rings.

15N-Labeling Studies: Isotopic labeling, particularly with 15N, is a powerful tool for tracing the fate of nitrogen atoms from reactants to products. In the synthesis of pyrimidines from amidines and triazines, 15N-labeling helps determine which nitrogen atoms from the amidine are incorporated into the final pyrimidine ring, offering clear evidence for the reaction pathway.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are indispensable for identifying the structure of reactants, products, and any stable intermediates that can be isolated. acs.org

Single-Crystal X-ray Diffraction: When intermediates or products can be crystallized, X-ray diffraction provides unambiguous proof of their three-dimensional structure. This helps in confirming the connectivity of atoms and the stereochemistry of the products. nih.gov

In-situ Reaction Monitoring: Following the concentration of reactants and products over time using spectroscopic methods can provide kinetic data, helping to establish the reaction order and rate law.

Experimental TechniqueInformation GainedRelevance to Pyrimidinone Mechanisms
Kinetic Isotope Effect (KIE)Information about bond breaking/formation in the rate-limiting step.Helps distinguish between concerted and stepwise reaction pathways.
Isotopic Labeling (e.g., 15N)Traces the path of specific atoms from reactants to products.Confirms the origin of atoms in the final pyrimidine ring.
Spectroscopy (NMR, IR, MS)Structural information about products and intermediates.Characterizes the final structure and any isolable intermediate compounds. acs.org
X-ray CrystallographyPrecise 3D molecular structure.Provides definitive proof of the structure of crystalline products or intermediates. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Alongside experimental work, computational chemistry offers a powerful lens to view reaction mechanisms at a molecular level. mit.edu Using methods like Density Functional Theory (DFT), researchers can model reaction pathways that are difficult or impossible to observe directly.

For the synthesis of the pyrimidine core, computational studies have been crucial in comparing potential reaction mechanisms. A prominent example is the reaction of amidines with 1,2,3-triazines to form pyrimidines. Two plausible pathways were investigated:

A Concerted or Stepwise Diels-Alder/Retro-Diels-Alder Sequence: A classic pathway involving a cycloaddition followed by the elimination of a small molecule (like N2).

An Addition/N2 Elimination/Cyclization Pathway: A stepwise process initiated by a nucleophilic attack.

Computational modeling of the transition states for both pathways revealed that the addition/elimination/cyclization route has a significantly lower energy barrier. nih.gov This finding, supported by experimental KIE data, suggests that the initial nucleophilic attack of the amidine on the triazine ring is the rate-limiting step, followed by an energetically favorable elimination of nitrogen gas. nih.gov These models provide a detailed energy profile of the reaction, highlighting the most likely path from reactants to products. mit.edunih.gov

Proposed Reaction PathwayDescriptionComputational Finding
Diels-Alder / Retro-Diels-AlderA cycloaddition reaction followed by the loss of N2.Calculated to have a high energy barrier for the transition state, making it less favorable.
Addition / N2 Elimination / CyclizationA stepwise pathway starting with a nucleophilic attack, followed by N2 loss and ring closure.Found to have a lower activation energy; identified as the more probable mechanism. nih.gov

Catalytic Mechanisms in Pyrimidinone Synthesis and Transformation

Catalysts play a pivotal role in organic synthesis by accelerating reactions, often under milder conditions, and by directing the reaction to form a specific product. mdpi.com In the synthesis of pyrimidinone and related pyrimidine structures, various catalytic systems have been developed.

Metal-Based Catalysis: A wide range of metals, including iridium, iron, copper, and gold, have been shown to catalyze the synthesis of pyrimidines. mdpi.com For instance, copper(II) can catalyze the tandem synthesis of pyrimidines by activating a propargyl alcohol for subsequent attack by an amidine, leading to ring closure and aromatization. mdpi.com Iron complexes can catalyze the reaction between carbonyl compounds and amidines. mdpi.com

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of complex heterocyclic structures. In one example, an NHC-catalyzed domino reaction between N-(benzothiazolyl)imines and α-chloroaldehydes was developed to produce benzothiazolo-pyrimidinones with high stereoselectivity. nih.gov

"Green" Catalysts: Environmentally friendly catalysts, such as the zinc-amino acid complex Zn(l-proline)2, have been used for the one-pot synthesis of pyrimidine derivatives in aqueous media. researchgate.net Magnetically recoverable nanocatalysts are also gaining traction as they are easily separated from the reaction mixture and can be reused, which is beneficial for synthesizing pyrano-pyrimidine derivatives. nih.gov

Catalyst-Free Reactions: It is noteworthy that some efficient pyrimidine syntheses, such as the reaction between 1,2,3-triazines and amidines, proceed rapidly and in high yield under mild conditions without the need for an external catalyst.

The general mechanism for many metal-catalyzed syntheses involves the activation of a substrate by the metal center, which facilitates a key bond-forming step, such as a nucleophilic attack or a cycloaddition. acs.org

Regioselectivity and Chemoselectivity Control in Pyrimidinone Reactions

In molecules with multiple reactive sites or functional groups, controlling where a reaction occurs is a significant challenge. This control is divided into two main concepts:

Regioselectivity: The preference for a reaction to occur at one specific position or region over another. wikipedia.org For example, in the substitution of a dichlorinated pyrimidine, a reagent might preferentially attack one chlorine atom over the other due to differences in the electronic environment. nih.gov A key example in pyrimidine synthesis is the reaction of amidines with 1,2,3-triazines, which shows exclusive regioselectivity, leading to a single constitutional isomer. This control is crucial for ensuring the desired product is formed. researchgate.net

Chemoselectivity: The ability of a reagent to react with one functional group in the presence of other, different functional groups. For instance, a reducing agent might selectively reduce a ketone group while leaving an ester group on the same molecule untouched.

In the synthesis and transformation of substituted pyrimidinones (B12756618) like 1-Methyl-5-phenylpyrimidin-2-one, controlling both regioselectivity and chemoselectivity is paramount. The inherent electronic properties of the pyrimidinone ring, influenced by its substituents (the methyl group, the phenyl group, and the carbonyl oxygen), dictate the reactivity of different positions on the ring. For example, nucleophilic aromatic substitution reactions on a halogenated pyrimidinone would be highly dependent on the electronic activation or deactivation at each carbon atom, allowing for regioselective functionalization. nih.gov The development of catalytic systems is often aimed at overcoming the natural reactivity of a molecule to achieve a desired, non-intuitive regiochemical outcome. nih.govresearchgate.net

Advanced Applications of 1 Methyl 5 Phenylpyrimidin 2 One in Organic Synthesis

Utility as a Synthon for Heterocyclic Compounds

In synthetic organic chemistry, a synthon is a conceptual unit within a molecule that represents a potential starting material for a synthesis. 1-Methyl-5-phenylpyrimidin-2-one is a valuable synthon, providing a robust pyrimidine (B1678525) framework that can be chemically modified to generate a diverse array of other heterocyclic compounds. The inherent reactivity of the pyrimidine ring system allows it to participate in various cyclization and condensation reactions.

Research into related pyrimidine-2-thione scaffolds, which share key reactive sites, demonstrates the synthetic potential. For instance, these synthons can react with reagents like ethyl chloroacetate (B1199739) to form S-substituted intermediates. nih.gov These intermediates can then undergo intramolecular cyclization upon treatment with a base to yield new heterocyclic systems. nih.gov One prominent example is the formation of thiazolo[3,2-a]pyrimidin-3-one derivatives. nih.gov Furthermore, these resulting compounds can be elaborated further, for example, through condensation with aldehydes to introduce additional diversity. nih.gov

The versatility of the pyrimidine core as a synthon is highlighted by its ability to react with various nucleophiles to construct different ring systems. Hydrazine derivatives, for example, can be used to synthesize pyrazole-containing structures. mdpi.com This reactivity underscores the value of pyrimidinone-based compounds as starting points for generating libraries of novel heterocyclic molecules.

Table 1: Examples of Heterocyclic Systems Derived from Pyrimidine-Based Synthons Data derived from analogous pyrimidine-2-thione reactions.

Starting Synthon TypeReagentResulting Heterocyclic SystemReference
Pyrimidine-2-thioneEthyl Chloroacetate / AmmoniaThiazolo[3,2-a]pyrimidin-3-one nih.gov
Pyrimidine-2-thioneHydrazine HydratePyrazolyl-pyrimidine mdpi.com
Thiazolo[3,2-a]pyrimidin-3-oneBenzaldehyde / Sodium AcetateBenzylidene-thiazolo[3,2-a]pyrimidin-3-one nih.gov
HydrazinopyrimidineEthyl Acetoacetate (B1235776)Pyrimidinyl-pyrazol-3-one nih.gov

Role in the Construction of Fused Ring Systems and Polycycles

The construction of fused ring systems and polycycles is a central goal in synthetic chemistry, as these structures are common in natural products and pharmaceutically active compounds. The this compound scaffold is an excellent platform for building such complex architectures.

The strategic placement of functional groups on the pyrimidine ring allows for sequential cyclization reactions, leading to the formation of fused heterocyclic systems. Studies on analogous pyrimidine thiones have shown that they can be converted into polycyclic structures through multi-step reaction sequences. For example, a key intermediate can be treated with hydroxylamine (B1172632) hydrochloride to induce a cyclocondensation reaction, forming a fused isoxazole (B147169) ring. nih.gov This results in the creation of complex polycyclic systems like isoxazolo[5′,4′:4,5]thiazolo[3,2-a]pyrimidines. nih.gov Such transformations are pivotal as they rapidly build molecular complexity from a relatively simple heterocyclic precursor.

The synthesis of these fused systems often involves an initial reaction to add a side chain containing a nucleophilic or electrophilic site, followed by an intramolecular cyclization event that forms the new ring. The specific reagents and conditions used dictate the nature of the resulting fused system, allowing for a modular approach to constructing diverse polycyclic frameworks.

Table 2: Synthesis of Fused Heterocyclic Systems Based on the reactivity of the analogous pyrimidine-2-thione core.

Precursor SystemKey Reagent(s)Fused Ring System FormedReference
Thiazolo[3,2-a]pyrimidin-3-one derivativeHydroxylamine HydrochlorideIsoxazolo[5′,4′:4,5]thiazolo[3,2-a]pyrimidine nih.gov
Substituted Pyridine (B92270) AmineMethyl Acrylate / PBu₃1,5-Naphthyridine mdpi.com
2-AminobenzimidazoleZnCl₂ (catalyst)Benzimidazo[1,2-a]pyrimidine derivative mdpi.com

Development of Chiral Pyrimidinone-Based Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical and agrochemical industries. google.com The effectiveness of an asymmetric catalyst almost always relies on a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov While C2-symmetric ligands have been historically dominant, there is growing interest in non-symmetrical ligands that can offer unique steric and electronic properties. nih.govresearchgate.net

The development of novel chiral ligands is a cornerstone of progress in this field. nih.govmdpi.com Although direct applications of this compound itself as a chiral ligand are not extensively documented, its structural framework is highly relevant. The combination of a nitrogen-containing heterocycle with a stereodirecting phenyl group is a common feature in successful ligand design.

A compelling analogue is the chiral diamine ligand (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine . nih.govrsc.org This molecule, while based on a pyrrolidine (B122466) core, shares the key 1-methyl and 5-phenyl substituents. It has proven to be a highly efficient ligand in copper(II)-catalyzed Henry (nitroaldol) reactions. nih.govrsc.org When complexed with copper(II) acetate, this ligand catalyzes the reaction between various aldehydes and nitromethane, producing the corresponding nitroalcohols with excellent yields and exceptionally high levels of enantiocontrol (98.5–99.6% ee). nih.govrsc.org The success of this ligand demonstrates the potential of the 1-methyl-5-phenyl substitution pattern to create a well-defined chiral pocket around a metal center, a principle that could be extended to the design of new pyrimidinone-based chiral ligands.

Table 3: Performance of a Chiral Ligand Analogue in Copper-Catalyzed Henry Reactions Data for (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine.

Aldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Benzaldehyde>9999.4 rsc.org
4-Chlorobenzaldehyde>9999.6 rsc.org
2-Naphthaldehyde9899.5 rsc.org
2-Furaldehyde9398.5 rsc.org
Cinnamaldehyde9199.2 rsc.org
Cyclohexanecarboxaldehyde9799.3 rsc.org

Future Perspectives and Emerging Research Avenues for 1 Methyl 5 Phenylpyrimidin 2 One

Integration of Machine Learning and AI in Pyrimidinone Research

In the context of pyrimidinone research, AI and ML can be leveraged in several ways. Machine learning models, such as those based on quantitative structure-activity relationship (QSAR) principles, can predict the biological activities and physicochemical properties of pyrimidinone derivatives. mdpi.com For instance, ML algorithms have been successfully used to develop predictive models for the corrosion inhibition efficiencies of pyrimidine (B1678525) compounds, identifying key molecular descriptors that influence their performance. researchgate.net Techniques like random forest (RF) and partial least squares regression (PLS) have been employed to build these models, with RF often capturing the nonlinear nature of the data more accurately. researchgate.net The use of virtual sample generation (VSG) techniques can further enhance the predictive accuracy of ML models, especially when dealing with smaller datasets. researchgate.net

Table 1: Application of AI/ML in Pyrimidinone Research

AI/ML Technique Application in Pyrimidinone Research Potential Benefits
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activities and properties of new pyrimidinone derivatives. mdpi.com Faster screening of potential drug candidates.
Random Forest (RF) & Partial Least Squares (PLS) Developing predictive models for properties like corrosion inhibition. researchgate.net Identification of key molecular features for desired properties.
Generative Adversarial Networks (GANs) Designing novel pyrimidinone structures with optimized properties. Discovery of new chemical entities with enhanced efficacy.

| Natural Language Processing (NLP) | Extracting information from scientific literature on pyrimidinone synthesis and reactions. | Accelerating literature review and knowledge discovery. |

Novel Reaction Methodologies for Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize environmental impact through the use of safer solvents, reduced energy consumption, and the generation of less waste. For the synthesis of 1-Methyl-5-phenylpyrimidin-2-one and related compounds, several innovative and sustainable methodologies are being explored.

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification stages. nih.govnih.gov The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidinones, has been adapted using various catalysts and conditions, including solvent-free synthesis and microwave irradiation, to improve yields and reduce reaction times. nih.govnih.gov

Recent advancements include the use of novel catalysts to drive pyrimidine synthesis. For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed, which proceeds via condensation and dehydrogenation, liberating only hydrogen and water as byproducts. nih.govorganic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org Other green approaches involve the use of magnetized deionized water as a solvent and catalyst-free conditions. researchgate.net The use of ultrasound-assisted synthesis has also emerged as a valuable technique for preparing pyrimidines and their fused derivatives, often leading to shorter reaction times and higher yields. nih.gov

Table 2: Sustainable Synthesis Methods for Pyrimidine Derivatives

Method Key Features Advantages
Iridium-Catalyzed MCR Uses amidines and alcohols as starting materials; liberates H₂ and H₂O. nih.govorganic-chemistry.org High regioselectivity and yields; tolerates diverse functional groups.
Ultrasound-Assisted Synthesis Employs ultrasonic irradiation to promote the reaction. nih.gov Reduced reaction times, improved yields, and energy efficiency.
Magnetized Deionized Water Utilizes magnetized water as a green solvent under catalyst-free conditions. researchgate.net Eco-friendly, low cost, and simple workup.
Solvent-Free Grindstone Chemistry Reactions are carried out by grinding reactants together without a solvent. nih.gov Eliminates the need for potentially harmful organic solvents.

| Lewis Acid Catalysis | Employs a Lewis acid catalyst, such as samarium chloride, under microwave irradiation. rsc.org | Efficient cyclization of β-formyl enamides. |

Advanced Characterization Techniques for In-Situ Studies

Understanding the mechanism and kinetics of chemical reactions is fundamental to optimizing reaction conditions and improving yields. Advanced characterization techniques that allow for in-situ monitoring provide real-time insights into the transformation of reactants into products.

For the study of the synthesis and reactions of this compound, techniques such as synchrotron-based grazing-incidence wide-angle X-ray scattering (GIWAXS) can be employed to characterize the microstructure of crystalline intermediates and products as they form. gatech.edu Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can be adapted for in-situ measurements to track the changes in chemical structure over the course of a reaction. asianpubs.orgmdpi.com Mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for identifying and quantifying the components of a reaction mixture at various time points. mdpi.com

The use of these advanced techniques can help elucidate reaction pathways, identify transient intermediates, and provide a deeper understanding of the factors that control the outcome of the synthesis of pyrimidinone derivatives.

Exploration of Unique Chemical Reactivities

The pyrimidine ring is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. While the fundamental reactivity of pyrimidines is well-established, there is ongoing research into exploring unique and novel reactions.

Electrophilic substitution reactions, such as halogenation, nitration, and Vilsmeier formylation, can be used to introduce functional groups onto the pyrimidine ring, though the position of substitution is influenced by the existing substituents and the specific pyrimidine system (e.g., thieno[2,3-d]pyrimidines). growingscience.comresearchgate.net The reactivity of the pyrimidine core can also be harnessed in cycloaddition reactions and ring transformation reactions to construct more complex heterocyclic systems. researchgate.netresearchgate.net

The presence of the phenyl group and the methyl group on the pyrimidine ring of this compound will influence its reactivity. For instance, the phenyl group can undergo electrophilic substitution, and the methyl group can potentially be functionalized. Furthermore, the pyrimidinone tautomerism can play a role in its reactivity profile. Exploring reactions such as metal-catalyzed cross-coupling reactions at various positions of the pyrimidine ring could lead to the development of novel derivatives with interesting properties. researchgate.net The reaction with various nucleophiles and electrophiles at the different atoms of the heterocyclic ring also presents a rich area for further investigation.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.